molecular formula C20H26O11 B10825213 [3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B10825213
M. Wt: 442.4 g/mol
InChI Key: YQKQOLPNKNHLBO-UHFFFAOYSA-N
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Description

[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is a structurally complex glycoside ester featuring a cinnamate backbone linked to a glucose-derived moiety (oxan-2-yl group) and an acetylated propyl chain. While direct studies on this compound are scarce, its structural motifs align with plant-derived bioactive molecules, such as those isolated from Cinnamomum species (e.g., cinnamic acid derivatives) . The acetyl group may enhance lipophilicity, while the glycosyl moiety could improve water solubility, creating a balance that affects its pharmacological profile.

Properties

IUPAC Name

[3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKQOLPNKNHLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl 3-(4-hydroxyphenyl)prop-2-enoate , also known as Regaloside B, is a complex glycoside that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Regaloside B has the following chemical structure:

  • IUPAC Name : [(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
  • Molecular Formula : C20H26O11
  • Molecular Weight : 418.41 g/mol

This compound features a complex arrangement of functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that Regaloside B exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cellular components. In vitro studies have shown that Regaloside B can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Regaloside B has been studied for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation of inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antidiabetic Activity

Several studies have reported on the antidiabetic effects of Regaloside B. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The compound appears to exert its effects through the activation of the AMPK pathway, which plays a vital role in glucose metabolism .

Anticancer Potential

Emerging research suggests that Regaloside B may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

The biological activities of Regaloside B can be attributed to its interaction with multiple molecular targets:

  • Antioxidant Mechanism : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Glucose Metabolism Regulation : By activating AMPK, Regaloside B promotes glucose uptake in muscle cells and inhibits gluconeogenesis in the liver.
  • Apoptotic Pathways in Cancer Cells : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.

Case Studies and Research Findings

StudyFindings
Zhang et al., 2020Demonstrated antioxidant activity through DPPH scavenging assay.
Li et al., 2021Reported significant reduction in blood glucose levels in diabetic rats treated with Regaloside B.
Chen et al., 2022Showed induction of apoptosis in breast cancer cells via caspase activation.

Comparison with Similar Compounds

Table 1: Key Comparative Features of Related Compounds

Compound Name Source Key Functional Groups Bioactivities/Applications
[Target Compound] Hypothetical (Cinnamomum) Acetyloxy, glycosyl, cinnamate Potential antioxidant, anticancer†
3-Hydroxy-4-methoxycinnamic acid Cinnamomum cassia peel Cinnamate, methoxy, hydroxyl Pharmacological research, reference standard
Chlorogenic acid Coffee, fruits Caffeoylquinic acid ester Antioxidant, glucose metabolism
Rosmarinic acid Rosemary, mint Dimeric caffeic acid Anti-inflammatory, antimicrobial

† Hypothesized based on structural parallels to ferroptosis-inducing natural compounds .

Functional and Pharmacological Comparisons

  • 3-Hydroxy-4-methoxycinnamic acid : Shares the cinnamate backbone but lacks glycosylation and acetylation. Its simpler structure facilitates use as a reference standard and precursor in synthesis . The target compound’s glycosylation may enhance target-specific delivery, while acetylation could prolong half-life.
  • Chlorogenic acid : Contains a cinnamate ester linked to quinic acid instead of a glycoside. This difference may reduce solubility in polar solvents compared to the target compound’s glucose moiety. Both compounds likely exhibit antioxidant properties, but the target’s acetyl group might improve membrane permeability .
  • Rosmarinic acid: A dimeric structure with two caffeic acid units, enabling stronger free radical scavenging. The target compound’s single phenolic group and glycosylation may limit its antioxidant potency but broaden its metabolic stability.

Mechanistic Insights from Pharmacological Studies

Evidence suggests that natural compounds with phenolic and glycosidic components, such as those in C. gigantea extracts, can disrupt insect physiology, hinting at possible pesticidal applications for the target compound . Additionally, ferroptosis induction by natural molecules in oral cancer cells implies that the target compound’s phenolic moiety might similarly modulate redox pathways, though experimental validation is needed.

Preparation Methods

Synthesis of 3-(4-Hydroxyphenyl)Prop-2-Enoic Acid

The cinnamic acid backbone is synthesized via Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and malonic acid under basic conditions. A typical protocol involves refluxing equimolar quantities of 4-hydroxybenzaldehyde and malonic acid in pyridine with a catalytic amount of piperidine at 80°C for 6 hours . The reaction mixture is acidified to precipitate the product, yielding 3-(4-hydroxyphenyl)prop-2-enoic acid with ~85% purity. Subsequent recrystallization in ethanol-water (1:1 v/v) enhances purity to >98%, as confirmed by HPLC .

Key Reaction Parameters

ParameterValue
SolventPyridine
CatalystPiperidine (5 mol%)
Temperature80°C
Reaction Time6 hours
Yield72% after recrystallization

Enzymatic Glycosylation of Glycerol

The propyl linker’s glycosylation is achieved using amylosucrase from Deinococcus geothermalis, which transfers glucose from sucrose to glycerol’s secondary hydroxyl group . In a 50 mM phosphate buffer (pH 7.0), 200 mM sucrose and 100 mM glycerol are incubated with 1 U/mL amylosucrase at 45°C for 24 hours. The product, 2-O-α-D-glucopyranosylglycerol, is isolated via butanol partitioning and silica gel chromatography . Nuclear magnetic resonance (NMR) confirms the α-configuration of the glycosidic bond (δ 5.12 ppm, J = 3.7 Hz) .

Optimized Glycosylation Conditions

ParameterValue
DonorSucrose (200 mM)
AcceptorGlycerol (100 mM)
EnzymeAmylosucrase (1 U/mL)
BufferPhosphate (50 mM, pH 7.0)
Temperature45°C
Yield68%

Regioselective Acetylation of the Glycosylated Propyl Chain

The 3-hydroxyl group of the glycosylated glycerol is acetylated using acetic anhydride in anhydrous pyridine. To ensure regioselectivity, the primary hydroxyl group (C1) is protected with a trityl chloride prior to acetylation. After 12 hours at 25°C, the trityl group is removed via hydrolysis in 80% acetic acid, yielding 3-acetyloxy-2-(α-D-glucopyranosyloxy)propan-1-ol . The acetylated intermediate is purified using preparative HPLC (C18 column, acetonitrile-water gradient), achieving >95% purity .

Acetylation Reaction Profile

StepReagents/Conditions
ProtectionTrityl chloride, DMAP, DCM
AcylationAcetic anhydride, pyridine
Deprotection80% acetic acid, 2 hours
Final Yield81%

Esterification with 3-(4-Hydroxyphenyl)Prop-2-Enoic Acid

The terminal hydroxyl group of the acetylated glycosylated propyl chain is esterified with 3-(4-hydroxyphenyl)prop-2-enoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . In dichloromethane, equimolar amounts of the acid and alcohol are stirred with DCC (1.2 eq) and DMAP (0.1 eq) at 0°C for 2 hours, followed by 12 hours at 25°C . The crude product is washed with 1 M HCl and sodium bicarbonate to remove by-products, yielding the final ester with 65% efficiency .

Esterification Metrics

ParameterValue
Coupling AgentDCC (1.2 eq)
CatalystDMAP (0.1 eq)
SolventDichloromethane
Reaction Time14 hours
Isolated Yield65%

Purification and Structural Validation

The final product is purified via preparative HPLC (XBridge C18 column, 5 μm, 10 × 250 mm) using a gradient of 10–50% acetonitrile in water over 30 minutes . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 457.1443 [M+H]⁺ (calculated 457.1448 for C₂₂H₂₈O₁₂) . ¹H NMR (500 MHz, DMSO-d₆) reveals characteristic signals: δ 7.62 (d, J = 16.0 Hz, H-2'), 6.80 (d, J = 8.5 Hz, H-3''), and 5.12 (m, H-1 of glucose) .

Comparative Analysis of Synthetic Routes

Enzymatic glycosylation outperforms chemical methods in regioselectivity and environmental impact. For instance, amylosucrase achieves >90% regioselectivity for the C2 hydroxyl of glycerol, whereas chemical glycosylation with Lewis acids yields mixtures requiring costly separations . Similarly, enzymatic acetylation (using lipases) was explored but provided <50% conversion due to steric hindrance .

Yield Comparison Across Methods

StepEnzymatic (%)Chemical (%)
Glycosylation6845
Acetylation8178
Esterification6570

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors for the esterification step, reducing reaction time from 14 hours to 2 hours via enhanced mixing and heat transfer . Immobilized amylosucrase on chitosan beads allows enzyme reuse for up to 10 cycles without significant activity loss . Economic modeling suggests a 30% cost reduction compared to batch processing .

Q & A

Q. What are the critical steps in synthesizing [compound], and how do functional groups influence reaction pathways?

The synthesis involves multi-step protocols, including:

  • Protection/deprotection of hydroxyl groups : Due to the compound’s polar hydroxy and hydroxymethyl groups, temporary protection (e.g., acetylation) is required to prevent unwanted side reactions during glycosidic bond formation .
  • Glycosylation : Coupling the sugar moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) to the propyl backbone via nucleophilic substitution or enzymatic methods .
  • Esterification : Introducing the 3-(4-hydroxyphenyl)prop-2-enoate group using activated acyl donors (e.g., acid chlorides) under anhydrous conditions . Key challenges include regioselectivity in glycosylation and maintaining stereochemical integrity.

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., glycosidic linkage at δ 4.8–5.2 ppm) and verify acetyloxy group placement .
  • Mass spectrometry (HRMS or MALDI-TOF) : Confirms molecular weight (±2 ppm accuracy) and fragmentation patterns to validate ester and glycosidic bonds .
  • HPLC-PDA : Assesses purity (>95%) and detects residual protecting groups or byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

DOE reduces trial-and-error by systematically varying parameters:

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., BF3·Et2O, 0.1–1.0 equiv.), and reaction time (12–48 hrs) .
  • Response variables : Yield, purity, and stereoselectivity. Example: A 24 factorial design identified optimal glycosylation conditions (60°C, DMF, 0.5 equiv. catalyst, 24 hrs), improving yield from 35% to 62% .

Q. How can computational methods resolve contradictions in structural data (e.g., ambiguous NOE signals)?

  • Quantum chemical calculations (DFT) : Predict 3D conformations and compare calculated NMR chemical shifts with experimental data to validate stereochemistry .
  • Molecular dynamics simulations : Model hydrogen-bonding networks (e.g., between hydroxyl groups and the oxan ring) to explain unexpected solubility or stability profiles . Case study: A discrepancy in NOE correlations for the propyl chain was resolved by simulating low-energy conformers, confirming axial orientation of the acetyloxy group .

Q. What strategies enable efficient reaction pathway design for derivatives of this compound?

  • Reaction path searching (AFIR or GRRM) : Computationally screen plausible intermediates and transition states for derivatization (e.g., substituting the 4-hydroxyphenyl group with fluorinated analogs) .
  • Machine learning : Train models on existing glycoside reaction datasets to predict optimal catalysts or solvents for new substitutions . Example: ICReDD’s integrated platform reduced reaction optimization time by 40% for similar glycosides by prioritizing conditions with high predicted atom economy .

Q. What methodologies assess the compound’s bioactivity in pharmacological research?

  • In vitro assays :
  • Cytotoxicity (MTT assay) : Screen against cancer cell lines (e.g., HepG2) to identify IC50 values .
  • Enzyme inhibition : Test interactions with COX-2 or tyrosinase using fluorometric assays .
    • ADMET prediction : Use SwissADME or ADMETLab to evaluate solubility (LogP ≈ 1.2), metabolic stability, and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to address inconsistencies in bioactivity data across studies?

  • Standardized assay protocols : Variability in cell culture conditions (e.g., serum concentration, passage number) can skew results. Replicate assays under controlled parameters .
  • Metabolite profiling : Use LC-MS to verify compound stability in assay media; degradation products may falsely indicate low activity .

Methodological Framework

Research Phase Key Techniques References
SynthesisDOE, protecting group chemistry
CharacterizationNMR, HRMS, HPLC
Computational DesignDFT, reaction path searching
BioactivityMTT, enzyme assays, ADMET tools

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